molecular formula C13H20N2O B3380664 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis CAS No. 2026790-34-9

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis

Cat. No.: B3380664
CAS No.: 2026790-34-9
M. Wt: 220.31 g/mol
InChI Key: SAPOZTKSZOJTJM-PHIMTYICSA-N
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Description

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with an appropriate aniline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine ring structure but lacks the aniline moiety.

    Aniline Derivatives: Compounds with similar aniline structures but different substituents on the aromatic ring.

Uniqueness

3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis is unique due to its specific combination of the morpholine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9,14H2,1-2H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOZTKSZOJTJM-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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